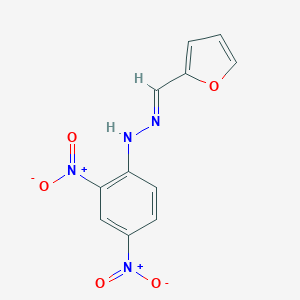

Furfural 2,4-dinitrophenylhydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

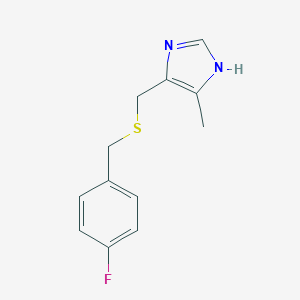

Furfural 2,4-dinitrophenylhydrazone is a compound derived from furfural . Furfural, also known as 2-furaldehyde, is a five-membered heterocyclic aromatic hydrocarbon that can be obtained from acid hydrolysis of sugar cane bagasse, maize cob, rice husk, or any cellulose-containing material .

Chemical Reactions Analysis

Furfural, the parent compound of furfural 2,4-dinitrophenylhydrazone, is known to undergo various chemical reactions. For instance, it can react with nitromethane in a basic medium to yield 2-(2-Nitrovinyl)furan . It can also participate in Diels–Alder couplings .

Physical And Chemical Properties Analysis

Furfural, the parent compound of furfural 2,4-dinitrophenylhydrazone, has excellent physical and chemical properties that allow its application in the generation of fertilizers, antacids, plastics, paints, fungicides, among many others .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Furfural 2,4-dinitrophenylhydrazone is involved in the synthesis of new chemical compounds with potential bioactivities. For instance, compounds containing 2,4-dinitrophenylhydrazone groups have shown significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Sweidan et al., 2021).

Analytical Applications

- This derivative plays a crucial role in analytical chemistry, especially in the determination of carbonyl compounds. A celite/dinitrophenylhydrazine column method has been described for converting carbonyl compounds present in light petroleum solutions into their 2,4-dinitrophenylhydrazones, demonstrating the utility of this derivative in analytical separations and compound identification (Begemann & Jong, 2010).

Structural Analysis

- Crystalline structures of compounds containing furfural 2,4-dinitrophenylhydrazone moiety have been studied to understand their molecular conformations. Such studies provide insights into the intermolecular interactions and stability of these compounds, which is essential for their potential applications in material science and molecular engineering (Shang Shan et al., 2008).

Chemical Reactivity and Mechanistic Studies

- Understanding the reactivity and mechanisms of reactions involving furfural 2,4-dinitrophenylhydrazone is crucial for synthetic chemistry. Research in this area contributes to the development of new synthetic routes and the optimization of reaction conditions for the production of various chemical compounds (Eremeev, 2003).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Furfural 2,4-dinitrophenylhydrazone is a derivative of furfural. Furfural is a versatile platform molecule that has received considerable attention due to its reactivity . The presence of an aldehyde group in furfural makes it possible to further synthesize higher value chemicals and polymer monomers . Therefore, the primary targets of Furfural 2,4-dinitrophenylhydrazone are likely to be similar to those of furfural.

Mode of Action

This reaction is used in colorimetric and fluorimetric determination of aldehydes and ketones .

Biochemical Pathways

e, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone . Therefore, it is plausible that Furfural 2,4-dinitrophenylhydrazone may affect similar biochemical pathways.

Result of Action

, which may have various effects at the molecular and cellular level.

Action Environment

The action environment of Furfural 2,4-dinitrophenylhydrazone is likely to be influenced by various factors. For instance, furfural, from which Furfural 2,4-dinitrophenylhydrazone is derived, is known to be used in various industrial applications, including the manufacturing of abrasive wheels, brake linings, refractories, and as an extraction agent in the petroleum refining industry . Therefore, environmental factors such as temperature, pH, and the presence of other chemicals may influence the action, efficacy, and stability of Furfural 2,4-dinitrophenylhydrazone.

Eigenschaften

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-12-7-9-2-1-5-20-9/h1-7,13H/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMSXDMAAIAPCZ-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furfural 2,4-dinitrophenylhydrazone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N,N-dimethylamine](/img/structure/B373828.png)

![8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-[2-(1-pyrrolidinyl)ethyl]-1H-1-benzazepine](/img/structure/B373829.png)

![2-[5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylphenyl]acetic acid](/img/structure/B373834.png)

![2-methyl-8-tetrahydro-2H-thiopyran-4-yldibenzo[b,e]thiepin-11(6H)-one](/img/structure/B373835.png)

![1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine](/img/structure/B373837.png)

![1-[4-({2,4-Dinitrophenyl}sulfanyl)phenyl]piperidine](/img/structure/B373840.png)

![4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepiperidine](/img/structure/B373841.png)

![benzhydryl 2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl ether](/img/structure/B373850.png)